C20 Sphingosine

Description

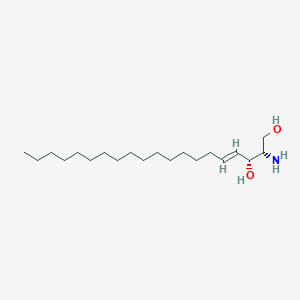

Structure

2D Structure

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJSZHKGNMXZJN-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316960 | |

| Record name | C20-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-49-6 | |

| Record name | C20-Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C20-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Pathways of C20 Sphingosine Biosynthesis

De Novo Sphingolipid Synthesis Initiating with Serine Palmitoyltransferase (SPT)

The de novo synthesis of all sphingolipids commences with a condensation reaction catalyzed by the enzyme serine palmitoyltransferase (SPT), which is the rate-limiting step in this pathway. nih.govfrontiersin.org This foundational process occurs at the cytosolic face of the endoplasmic reticulum and involves the joining of the amino acid L-serine with a fatty acyl-CoA. nih.govfrontiersin.org

The mammalian SPT enzyme is a complex typically composed of three core subunits: SPTLC1, SPTLC2, and SPTLC3. nih.gov While the canonical reaction involves the condensation of L-serine with palmitoyl-CoA (a C16 fatty acyl-CoA) to ultimately form C18 sphingoid bases, the enzyme exhibits a degree of flexibility in its substrate usage. nih.gov The specific subunit composition influences this substrate preference. The SPTLC2 subunit appears to be more specific for longer acyl-CoAs, which is critical for the formation of C18- and C20-sphingoid bases. nih.gov In contrast, the SPTLC3 subunit shows a preference for shorter acyl-CoAs like lauryl-CoA (C12) and myristoyl-CoA (C14), leading to the generation of C14 and C16 sphingoid bases. nih.govnih.gov

The composition of the SPT enzyme complex is a key determinant of the final sphingoid base chain length. Beyond the core SPTLC subunits, small accessory subunits, ssSPTa and ssSPTb, modulate the enzyme's activity and product spectrum. nih.gov Research has demonstrated that the ssSPTb subunit is particularly significant for C20 sphingoid base formation. The expression of ssSPTb has been shown to stimulate the synthesis of C20 long-chain bases (LCBs). nih.gov This is in contrast to the ssSPTa subunit, which promotes the canonical synthesis of C18 LCBs. nih.gov The presence of SPTLC2 in the complex, combined with the regulatory influence of ssSPTb, directs the SPT enzyme to utilize longer-chain acyl-CoAs, thereby initiating the specific pathway for C20 sphingosine (B13886) biosynthesis. nih.govnih.gov

The initial product of the SPT-catalyzed condensation reaction is 3-ketodihydrosphingosine, also known as 3-ketosphinganine. frontiersin.orgnih.gov This keto intermediate is typically short-lived as it is rapidly converted in the next step of the pathway. nih.govbiorxiv.org The enzyme 3-ketodihydrosphingosine reductase (KDSR) catalyzes the NADPH-dependent reduction of the ketone group on the third carbon of 3-ketodihydrosphingosine. frontiersin.orgwikipedia.org This reaction yields dihydrosphingosine (also called sphinganine), the saturated sphingoid base backbone that serves as the direct precursor for acylation. nih.govnih.gov

Ceramide Synthase (CerS) Activity in N-Acylation of C20 Sphingosine

Once dihydrosphingosine is formed, it is N-acylated by a family of six distinct ceramide synthase (CerS) enzymes to produce dihydroceramide (B1258172). nih.govmdpi.com This step is critical as it determines the acyl-chain composition of the resulting ceramide, a key factor in its biological function. frontiersin.org A subsequent desaturation step converts dihydroceramide into ceramide. frontiersin.org

A remarkable feature of mammalian sphingolipid metabolism is that each of the six CerS isoforms (CerS1-CerS6) exhibits a distinct and relatively strict preference for fatty acyl-CoAs of specific chain lengths. nih.govfrontiersin.org This specificity is the primary mechanism for generating the vast diversity of ceramide species found in cells. The differential preferences of these enzymes are fundamental to creating ceramides (B1148491) with specific functions in cellular processes.

| CerS Isoform | Preferred Acyl-CoA Chain Length(s) | Primary Tissue Expression |

|---|---|---|

| CerS1 | C18:0 | Brain, Skeletal Muscle, Testes frontiersin.orgnih.govlibretexts.org |

| CerS2 | C20:0, C22:0, C24:0, C26:0 (Very Long Chain) | Broad distribution, high in Liver, Kidney, Lungs libretexts.orgnih.govresearchgate.net |

| CerS3 | >C26:0 (Ultra Long Chain) | Skin, Testis frontiersin.orgnih.gov |

| CerS4 | C18:0, C20:0, C22:0 | Skin, Leukocytes, Heart, Liver nih.govnih.gov |

| CerS5 | C14:0, C16:0 | Lungs, various tissues frontiersin.orgnih.gov |

| CerS6 | C14:0, C16:0 | Various tissues frontiersin.orgnih.gov |

The synthesis of C20 ceramides, which contain a this compound backbone acylated with a fatty acid, is primarily governed by the activity of CerS2 and CerS4.

CerS4 demonstrates a clear preference for acylating sphingoid bases with C18 and C20 fatty acyl-CoAs. frontiersin.orgnih.govnih.gov This makes it a key enzyme in the direct synthesis of C20-ceramide from a sphingoid base precursor.

CerS2 is characterized by its specificity for a broader range of very long-chain fatty acyl-CoAs, typically from C20 to C26. nih.govresearchgate.net Its activity is essential for the production of ceramides containing these elongated acyl chains, and it contributes significantly to the cellular pool of C20-ceramides. nih.gov Studies on CerS2 null mice confirm its non-redundant role in synthesizing ceramides with very long acyl chains (C22-C24), and its activity range includes C20-CoA. nih.govnih.gov

Together, the specific actions of CerS2 and CerS4 ensure the N-acylation of the this compound backbone, leading to the formation of C20-containing ceramides that are vital for the structure of complex sphingolipids, especially in neuronal tissues where C20-gangliosides are prominent. nih.gov

Salvage Pathway Contributions to this compound Pool

The salvage pathway represents a critical recycling mechanism within sphingolipid metabolism, contributing significantly to the cellular pool of sphingosine, including this compound. This pathway involves the breakdown of complex sphingolipids into ceramide, which is then further hydrolyzed to yield sphingosine. This sphingosine can then be re-utilized for the synthesis of new ceramides. It is estimated that the salvage pathway can account for 50% to 90% of total sphingolipid biosynthesis nih.gov. The key enzymatic steps central to the generation and recycling of the sphingosine backbone, applicable to the C20 species, involve the actions of ceramidases and ceramide synthases.

Ceramide Deacylation by Ceramidase Enzymes (e.g., AlkCDases)

The hydrolysis of ceramide to release sphingosine and a free fatty acid is a crucial step in the salvage pathway, catalyzed by a class of enzymes known as ceramidases. nih.govmdpi.comnih.gov In humans, there are five identified ceramidases, categorized by their optimal pH: acid ceramidase, neutral ceramidase, and three alkaline ceramidases (ACER1, ACER2, and ACER3). mdpi.com The alkaline ceramidases (AlkCDases), in particular, have demonstrated activity towards ceramides containing long-chain fatty acids, including C20 acyl chains.

ACER1, which is primarily expressed in the skin and localized to the endoplasmic reticulum, is capable of hydrolyzing ceramides with C20:0 to C24:0 acyl chains. reactome.org ACER2, a Golgi-localized ceramidase, exhibits a preference for unsaturated long-chain ceramides, including C18:1, C20:1, and C24:1 ceramides. uniprot.org Similarly, ACER3, found in both the endoplasmic reticulum and Golgi apparatus, efficiently catalyzes the hydrolysis of ceramides and dihydroceramides that contain an unsaturated long acyl chain, such as C18:1 or C20:1. plos.orguniprot.orgebi.ac.uk The action of these enzymes on C20-ceramides directly liberates the sphingosine backbone, contributing to the cellular this compound pool available for other metabolic processes.

| Enzyme | Subcellular Localization | C20 Substrate Specificity |

| ACER1 | Endoplasmic Reticulum | C20:0-Ceramide |

| ACER2 | Golgi Apparatus | C20:1-Ceramide (unsaturated) |

| ACER3 | Endoplasmic Reticulum, Golgi Apparatus | C20:1-Ceramide (unsaturated) |

Re-acylation of Sphingosine by Ceramide Synthases in Recycling

Once sphingosine is generated through ceramide deacylation, it can be re-acylated to form ceramide, a key step in the recycling arm of the salvage pathway. nih.govnih.gov This reaction is catalyzed by a family of six mammalian ceramide synthases (CerS1-6). nih.gov These enzymes are central to sphingolipid metabolism as they regulate both the de novo synthesis of ceramides and the recycling of sphingosine from the salvage pathway. nih.govscispace.com

A distinguishing feature of the CerS family is that each enzyme exhibits specificity for a restricted range of fatty acyl-CoA substrates, thereby producing ceramides with distinct acyl chain lengths. nih.govnih.gov For the synthesis of C20-ceramide, specific CerS isoforms are required. For instance, CerS4 has been shown to utilize C18-CoA and C20-CoA to acylate sphinganine (B43673) (a precursor to sphingosine in the de novo pathway, but the acylation mechanism is relevant to sphingosine in the salvage pathway) to form C18- and C20-ceramides, respectively. nih.gov This re-acylation of the sphingosine backbone with a C20-acyl-CoA effectively removes sphingosine from the pool while generating a C20-ceramide that can be incorporated into more complex sphingolipids, thus representing a critical regulatory node in the turnover of this compound.

| Enzyme Family | General Function | Relevance to this compound |

| Ceramide Synthases (CerS) | Catalyze the N-acylation of a sphingoid base (sphingosine) with a fatty acyl-CoA to form ceramide. | Re-acylate sphingosine to form C20-ceramide, thereby regulating the size of the free this compound pool. CerS4 is known to utilize C20-acyl-CoA. |

Metabolism and Interconversion Dynamics of C20 Sphingosine Metabolites

Phosphorylation of C20 Sphingosine (B13886) by Sphingosine Kinases (SphK)

The phosphorylation of sphingosine, including its C20 analogue, is a critical regulatory point in the sphingolipid metabolic pathway. This reaction is catalyzed by sphingosine kinases (SphKs), which exist as two distinct isoforms, SphK1 and SphK2. nih.govwikipedia.org These enzymes convert sphingosine into the potent signaling molecule sphingosine-1-phosphate (S1P), a process that is fundamental to controlling the balance between cell death and survival, often referred to as the "sphingolipid rheostat". biocrates.com

SphK1 and SphK2 are encoded by separate genes located on different chromosomes and, despite catalyzing the same reaction, exhibit significant differences in their subcellular localization, regulation, and ultimate biological functions. frontiersin.org

Sphingosine Kinase 1 (SphK1) is primarily a cytosolic enzyme that translocates to the plasma membrane upon activation. wikipedia.orgnih.gov Its activity is generally associated with pro-survival and pro-proliferative signals. researchgate.net Overexpression of SphK1 has been shown to protect cells from apoptosis. nih.gov

Sphingosine Kinase 2 (SphK2), in contrast, has a more varied subcellular distribution, with localizations reported in the nucleus, endoplasmic reticulum, and mitochondria. nih.govmdpi.comelsevierpure.com Unlike SphK1, the function of SphK2 is more complex; its overexpression has been linked to the suppression of cell growth and the enhancement of apoptosis. frontiersin.orgnih.gov The distinct subcellular locations of these kinases mean that S1P is generated in different cellular compartments, leading to the activation of divergent downstream signaling pathways. nih.gov For instance, S1P produced by SphK1 is readily available for export or to act on cytosolic targets, promoting cell survival, while nuclear SphK2-generated S1P may have roles in transcriptional regulation. nih.gov

| Feature | Sphingosine Kinase 1 (SphK1) | Sphingosine Kinase 2 (SphK2) |

|---|---|---|

| Primary Localization | Cytosol (translocates to plasma membrane upon activation) wikipedia.orgnih.gov | Nucleus, Endoplasmic Reticulum, Mitochondria nih.govmdpi.com |

| Primary Function | Pro-survival, Pro-proliferative researchgate.net | Pro-apoptotic, Growth inhibition frontiersin.orgnih.gov |

| Gene Location | Chromosome 17 frontiersin.orgnih.gov | Chromosome 19 frontiersin.orgnih.gov |

| Size (Human) | 384 amino acids frontiersin.org | 618 amino acids frontiersin.org |

C20-Sphingosine-1-Phosphate (C20-S1P) is generated through the enzymatic action of SphK1 or SphK2, which catalyze the ATP-dependent phosphorylation of C20 sphingosine. frontiersin.org The resulting C20-S1P is a bioactive lipid mediator with pleiotropic functions. nih.gov S1P, including its various chain-length analogues, acts as a signaling molecule both inside and outside the cell. mdpi.comqiagen.com

Intracellularly, S1P can function as a second messenger, regulating processes such as calcium mobilization and gene expression. mdpi.comqiagen.com Extracellularly, S1P is secreted and binds to a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁₋₅. biologists.comnih.gov The interaction of C20-S1P with these receptors can trigger a wide array of cellular responses, influencing cell survival, migration, differentiation, and proliferation. biocrates.comnih.gov For example, S1P signaling is crucial for immune cell trafficking, where it guides the egress of lymphocytes from lymphoid organs. nih.govnih.gov It also plays a significant role in angiogenesis (the formation of new blood vessels) and the maintenance of vascular integrity. qiagen.comnih.gov Research has confirmed the existence of C20-sphingosine, also termed icosisphingosine, as a component of sphingolipids in brain tissue, underscoring its physiological relevance. nih.gov Studies investigating atypical S1P chain lengths have noted that S1Ps with acyl chains from C16 to C20 can differentially engage downstream S1P receptors, suggesting that C20-S1P may have unique signaling properties. nih.gov

Catabolism of C20 Sphingolipid Species by Hydrolases

The breakdown, or catabolism, of C20 sphingolipids is essential for maintaining cellular homeostasis and terminating signaling events. This process is carried out by specific hydrolytic enzymes that degrade C20 ceramide and C20-S1P.

Ceramidases are a group of enzymes that catalyze the hydrolysis of the N-acyl linkage in ceramide to release sphingosine and a free fatty acid. nih.govproteopedia.org This reaction is a key step in sphingolipid metabolism, as it produces the substrate (sphingosine) for SphK-mediated S1P generation. nih.gov In humans, five distinct ceramidases have been identified, categorized into three groups based on their optimal pH for activity: acid, neutral, and alkaline. nih.govmdpi.com

These isoforms are located in different subcellular compartments and exhibit varying substrate specificities, suggesting they have distinct physiological roles. nih.govmdpi.com

Acid Ceramidase (AC): Encoded by the ASAH1 gene, this enzyme is located in lysosomes and is crucial for the breakdown of ceramide within this organelle. mdpi.comnih.gov It preferentially hydrolyzes ceramides (B1148491) with short to medium acyl chains (C₆:₀–C₁₈:₀). nih.gov

Neutral Ceramidase (NC): Encoded by the ASAH2 gene, NC is primarily localized to the plasma membrane, with some presence in the Golgi and mitochondria. nih.gov It plays a role in digesting dietary sphingolipids and regulating signaling at the cell surface. mdpi.comnih.gov

Alkaline Ceramidase (ACER): There are three alkaline ceramidases, ACER1, ACER2, and ACER3, which are predominantly found in the endoplasmic reticulum and Golgi complex. nih.govnih.gov These isoforms show specificity for ceramides with very-long-chain fatty acids. Notably, ACER1 hydrolyzes C₂₀:₀-C₂₄:₀ ceramides, and ACER2 hydrolyzes C₁₈:₁ and C₂₀:₁ ceramides and dihydroceramides, making them directly relevant to the catabolism of C20 ceramide species. nih.gov

| Ceramidase Isoform | Gene | Optimal pH | Subcellular Localization | Substrate Specificity (Acyl Chain Length) |

|---|---|---|---|---|

| Acid Ceramidase (AC) | ASAH1 | Acidic (~4.5) | Lysosomes mdpi.comnih.gov | C₆:₀–C₁₈:₀ nih.gov |

| Neutral Ceramidase (NC) | ASAH2 | Neutral (~7.4) | Plasma membrane, Golgi, Mitochondria nih.gov | Broad |

| Alkaline Ceramidase 1 (ACER1) | ACER1 | Alkaline | Endoplasmic Reticulum, Golgi nih.govnih.gov | C₂₀:₀–C₂₄:₀ nih.gov |

| Alkaline Ceramidase 2 (ACER2) | ACER2 | Alkaline | Golgi Complex nih.gov | C₁₈:₁, C₂₀:₁ nih.gov |

| Alkaline Ceramidase 3 (ACER3) | ACER3 | Alkaline | Endoplasmic Reticulum, Golgi nih.gov | Unsaturated long-chain ceramides/dihydroceramides nih.gov |

The final and irreversible step in the catabolism of sphingoid base phosphates is catalyzed by Sphingosine-1-Phosphate Lyase (SPL), also known as S1P lyase. nih.govnih.gov This enzyme is located on the cytosolic face of the endoplasmic reticulum. nih.gov SPL acts on C20-S1P, cleaving the carbon-carbon bond between C2 and C3 of the sphingosine backbone. mdpi.com This cleavage reaction yields two products: a C18 long-chain aldehyde (specifically, trans-2-octadecenal from C20-S1P) and phosphoethanolamine. mdpi.comresearchgate.net

The action of SPL is of paramount importance as it represents the sole exit point for the degradation of all sphingolipids. nih.gov By irreversibly breaking down S1P, SPL permanently removes metabolites from the sphingolipid pool, preventing their re-entry into biosynthetic or salvage pathways. nih.gov This irreversible degradation is crucial for maintaining the low intracellular and tissue concentrations of S1P, which is necessary for establishing the S1P gradient that drives processes like lymphocyte trafficking. nih.gov Loss-of-function mutations in the SPL gene lead to the accumulation of upstream sphingolipids and are associated with severe developmental impairments. mdpi.comnih.gov

Cellular and Subcellular Localization of C20 Sphingosine and Its Derivatives

Spatiotemporal Distribution in Neural Tissues

C20 sphingosine (B13886), primarily as a component of gangliosides, exhibits a non-uniform distribution within the nervous system, with specific patterns observed across different brain regions and varying with age. nih.govnii.ac.jpcapes.gov.br

Differential Localization within Brain Regions (e.g., Hippocampus, Dentate Gyrus)

Studies utilizing techniques like imaging mass spectrometry (IMS) have revealed distinct distribution patterns for gangliosides containing C20 sphingosine compared to those with C18 sphingosine in the mouse brain. While C18 species are broadly distributed, C20-containing gangliosides selectively localize along the entorhinal-hippocampus projections. nih.govnii.ac.jpcapes.gov.br This selective localization is particularly notable in the molecular layer (ML) of the dentate gyrus (DG) and the stratum lacunosum moleculare (SLM) of both CA1 and CA3 regions within the hippocampal formation. nih.gov This suggests a specific functional importance of this compound in these areas involved in memory and neural processing. nih.govcapes.gov.br

Age-Dependent Accumulation Patterns in Central Nervous System

A significant characteristic of this compound-containing gangliosides in the CNS is their accumulation with age. nih.govnii.ac.jpcapes.gov.brmdpi.comfrontiersin.org While C18-sphingosine is consistently present, gangliosides containing this compound are often found in only trace amounts in undifferentiated cells, appearing and steadily increasing in content throughout the lifespan with the onset of cell differentiation. nih.gov This age-related increase in C20 species, particularly C20-GM1 and C20-GD1, has been observed in the ML-DG/SLM region of the hippocampal formation in mice. nih.govnii.ac.jpplos.org This accumulation pattern suggests a potential role for this compound in the structural and functional changes that occur in the brain during development and aging. nih.govnii.ac.jpcapes.gov.brnih.gov

Below is a table summarizing the differential localization and age-dependent accumulation of C18 and this compound-containing gangliosides in the mouse brain:

| Sphingosine Chain Length | Distribution in Mouse Brain | Age-Dependent Accumulation | Specific Regions of Accumulation (Mouse Hippocampus) |

| C18 | Widely distributed throughout the frontal brain. nih.govnii.ac.jpcapes.gov.br | Increases during cell differentiation, then remains constant. nih.gov | Generally decreases in ML/SLM with aging. plos.org |

| C20 | Selectively localized along entorhinal-hippocampus projections. nih.govnii.ac.jpcapes.gov.br | Absent or in traces in undifferentiated cells; continuously increases with age. nih.govnii.ac.jpnih.gov | Molecular layer (ML) of dentate gyrus (DG) and stratum lacunosum moleculare (SLM) of CA1 and CA3. nih.govnii.ac.jpplos.org |

Membrane Association and Microdomain Organization

The presence and specific chain length of sphingosine, including this compound, significantly influence membrane organization and the formation of specialized microdomains like lipid rafts. capes.gov.brmdpi.comfrontiersin.orgnih.govinvivochem.commdpi.comnih.govlibretexts.orgnih.govfrontiersin.orgnih.govresearchgate.net

Functional Implications of this compound Chain Length on Membrane Organization and Fluidity

The chain length of the sphingoid base, such as the difference between C18 and this compound, plays a crucial role in the biophysical properties of membranes. capes.gov.brmdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.netnih.govill.eu Longer chain lengths, like that of this compound, can impact membrane fluidity and organization. nii.ac.jpmdpi.comnih.govmdpi.comresearchgate.netnih.gov The age-dependent accumulation of C20-containing gangliosides in certain brain regions may lead to altered membrane properties, potentially affecting the susceptibility of cells to degeneration during aging. nii.ac.jpmdpi.com The structural heterogeneity introduced by varying chain lengths allows for flexibility in performing different cellular functions. nih.govnii.ac.jp this compound is considered more effective in reducing membrane fluidity compared to the C18 species. nii.ac.jp

Involvement in Lipid Raft Formation and Protein Interactions

Sphingolipids, including those containing this compound, are key components of membrane microdomains often referred to as lipid rafts. frontiersin.orginvivochem.commdpi.comnih.govlibretexts.orgnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net These domains are enriched in sphingolipids and cholesterol and serve as platforms for the lateral recruitment and organization of specific proteins involved in signal transduction and membrane trafficking. nih.govnih.govfrontiersin.orgnih.govresearchgate.netunimi.itembopress.org The ceramide portion of glycosphingolipids, which includes the sphingoid base like this compound, is located within the cell membrane and can influence their localization and interactions with other membrane components. researchgate.net The unique "sphingoid motif" of the sphingoid base facilitates hydrogen bonding and electrostatic interactions that influence membrane organization and the formation of these dynamic nanodomains. libretexts.org The association with lipid-rich membrane domains, or with lipids within these domains, can affect the functional properties of membrane proteins. unimi.it

Molecular Mechanisms of C20 Sphingosine Mediated Cellular Processes

Regulation of Cellular Homeostasis and Lipidome Composition

Sphingolipids, including those containing C20 sphingosine (B13886), are integral components of cellular membranes and play crucial roles in maintaining cellular homeostasis. uni-heidelberg.defrontiersin.orgmdpi.com They contribute to the structural integrity of membranes and are involved in regulating the lipidome composition. uni-heidelberg.defrontiersin.orgembopress.org Alterations in the balance of different sphingolipid species, such as the ratio of C18- to C20-sphingosine-containing lipids, can significantly impact cellular physiology. uni-heidelberg.de

Research indicates that changes in the composition of the serine palmitoyltransferase (SPT) complex, an enzyme involved in the initial step of sphingolipid biosynthesis, can lead to altered ratios of sphingolipids containing C18- or C20-sphingosine. uni-heidelberg.de Specifically, studies have shown that a decrease in SPT activity can result in a substantial increase in ceramides (B1148491) containing C20-sphingosine. uni-heidelberg.de This shift in ceramide composition, characterized by an enrichment of C22- and C24-acyl chains and a decrease in C16-acyl chains in C20-sphingosine-containing ceramides, can affect the cellular proteome, phosphoproteome, metabolome, and lipidome, ultimately influencing cell homeostasis and transitions. uni-heidelberg.de

The dynamic nature of sphingolipid metabolism, where different species are interconverted, is crucial for maintaining cellular balance. frontiersin.orgspandidos-publications.com The balance between ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a key determinant of cell fate, influencing processes like growth and survival. mdpi.comresearchgate.net While ceramide is generally associated with growth arrest and apoptosis, S1P is linked to cell proliferation and survival. mdpi.comresearchgate.net Although C20 sphingosine itself is typically present at low concentrations, its metabolism into downstream signaling molecules like C20 S1P can impact this rheostat and cellular outcomes. nih.govgerli.com

Influence on Intracellular Signal Transduction Pathways

Sphingolipid metabolites, including those derived from this compound, act as signaling molecules involved in a wide array of intracellular processes. wikipedia.orgfrontiersin.orgmdpi.com They can influence signal transduction cascades by interacting with various proteins and modulating different signaling pathways. researchgate.netsavemyexams.com

Crosstalk with Protein Kinases (e.g., Akt, ERK, PKC)

Sphingolipids are known to interact with and regulate the activity of various protein kinases, which are central to many cellular signaling networks. nih.gov The balance between different sphingolipid species, particularly ceramide and S1P, can influence the activity of kinases such as Akt, ERK, and PKC. nih.govmdpi.comnih.gov

S1P, a metabolite of sphingosine, is known to activate pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways. frontiersin.orgnih.govnih.gov Conversely, ceramide is often associated with the inhibition of Akt and the activation of stress-related kinases like JNK. nih.govmdpi.com While the direct interaction of this compound with these kinases is an area of ongoing research, its conversion to C20 S1P suggests a potential role in modulating these pathways. Studies on sphingosine kinases (SPHK), the enzymes that phosphorylate sphingosine to S1P, have shown that both SPHK1 and SPHK2 are important for optimal Akt phosphorylation. aacrjournals.org The effects on ERK can be more complex, with depletion of either SPHK1 or SPHK2 differentially impacting ERK1 and ERK2. aacrjournals.org

Sphingosine has also been shown to inhibit Protein Kinase C (PKC) in vitro, affecting cellular responses regulated by this enzyme, such as cell proliferation and differentiation. gerli.comnih.gov The specific effects of this compound on PKC and other kinases likely depend on its concentration, cellular context, and metabolic conversion.

Modulation of G Protein-Coupled Receptor Signaling (via S1P)

Sphingosine-1-phosphate (S1P), derived from the phosphorylation of sphingosine by sphingosine kinases, is a potent signaling lipid that primarily exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-S1PR5. nih.govfrontiersin.orgmdpi.comdntb.gov.uanih.gov These receptors are expressed on the cell surface and couple to different heterotrimeric G proteins, leading to the activation or inhibition of various downstream signaling pathways. researchgate.netmdpi.com

Different S1P receptor subtypes are coupled to distinct G proteins (Gi/o, Gq, G12/13), which in turn modulate pathways including those involving ERK, Akt, and phospholipase C (PLC). frontiersin.orgmdpi.com For instance, S1PR1 can activate ERK and Akt, while S1PR3 can activate PLC, leading to calcium mobilization and PKC activation. mdpi.com

Recent research indicates that the alkyl chain length of sphingoid bases can influence the engagement and activation of S1P receptors. nih.govd-nb.info Atypical S1P species, such as C20 S1P (d20:1 S1P), have been shown to differentially engage S1P receptors compared to the more common C18 S1P (d18:1 S1P). nih.govd-nb.info Studies suggest that C20 S1P may act as an endogenous modulator of S1P signaling, potentially through partial agonism at certain S1P receptors like S1P2. d-nb.info This highlights that the specific chain length of sphingosine and its phosphorylated metabolite can have distinct effects on GPCR-mediated signaling, adding another layer of complexity to sphingolipid signaling networks. nih.govd-nb.info

Role in Regulating Cellular Differentiation and Development

Sphingolipids are increasingly recognized for their critical roles in regulating cellular differentiation and development, particularly in the nervous system. wikipedia.orgnih.govuni-heidelberg.demdpi.comroyalsocietypublishing.org this compound, as a key component of CNS gangliosides, is implicated in these processes. caymanchem.comnih.govnih.govresearchgate.net

Gangliosides, complex glycosphingolipids containing sphingosine, are highly abundant in the CNS and are associated with brain development, maturation, neuritogenesis, and synaptic function. nih.govroyalsocietypublishing.org A notable characteristic of CNS gangliosides is the presence of significant amounts of C20-sphingosine, unlike other mammalian sphingolipids where C18-sphingosine is dominant. caymanchem.comnih.govnih.govresearchgate.net

Studies have observed changes in the levels of gangliosides containing C18- and C20-sphingosine during neuronal differentiation and aging. caymanchem.comnih.gov While ganglioside species with C18-sphingosine are present in undifferentiated cells and increase during differentiation, gangliosides containing C20-sphingosine appear with the onset of differentiation and their content increases throughout the lifespan. nih.gov This differential regulation suggests that the varying ratio of C18- and C20-gangliosides during CNS development may play a role in modulating membrane organization and cellular properties, influencing differentiation and maturation processes. nih.gov

Furthermore, changes in the balance of sphingolipid species, including those involving this compound, have been linked to neurodegenerative processes, underscoring their importance in maintaining neuronal function and development. caymanchem.comuni-heidelberg.demdpi.com

Contribution to Mitochondrial Homeostasis and Function

Emerging evidence suggests a link between sphingolipid metabolism and mitochondrial homeostasis and function. uni-heidelberg.demicrobialcell.comnih.govfrontiersin.orgnih.gov Mitochondria are not only involved in energy production but also play roles in apoptosis, calcium homeostasis, and the synthesis of certain lipids. frontiersin.orgnih.gov

While much of the research on sphingolipid-mitochondrial interactions has focused on ceramide, which can accumulate in mitochondria and affect their function, the role of other sphingoid bases like this compound is also being explored. microbialcell.comfrontiersin.orgnih.gov Ceramides with different acyl chain lengths, including C20, have been found in mitochondria and can influence mitochondrial membrane permeability and respiratory chain function. frontiersin.org

Studies have indicated that alterations in the composition of sphingolipids, potentially including those containing this compound, can impact mitochondrial function. uni-heidelberg.demicrobialcell.com For instance, changes in the distribution of ceramide species have been shown to alter mitochondrial function and the expression of components of the mitochondrial respiratory chain. uni-heidelberg.de

The interplay between sphingolipids and mitochondria is complex, involving the synthesis and metabolism of sphingolipids at various cellular locations, including mitochondria-associated membranes (MAMs), which are in close contact with the endoplasmic reticulum. nih.gov This suggests that changes in sphingolipid profiles, potentially influenced by the availability and metabolism of long-chain bases like this compound, can have downstream effects on mitochondrial health and cellular processes dependent on mitochondrial function. uni-heidelberg.denih.gov

Advanced Analytical and Methodological Approaches for C20 Sphingosine Research

Chromatographic Separation Techniques for Molecular Species Resolution

The structural diversity of sphingolipids, particularly the presence of different long-chain bases like C20 sphingosine (B13886), requires powerful separation techniques to resolve individual molecular species. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Ganglioside Fractionation

HPLC is a cornerstone technique for the fractionation of gangliosides, complex glycosphingolipids that can contain a C20 sphingosine backbone. In the central nervous system, gangliosides are characterized by a high content of stearic acid and the presence of both C18 and C20-sphingosine. researchgate.net Reversed-phase HPLC methods have been developed to separate these ganglioside species without the need for prior derivatization. researchgate.net

This separation is crucial as gangliosides with different long-chain bases, such as C18 and this compound, can be resolved into distinct peaks. researchgate.net For instance, a reversed-phase LiChrosphere RP-8 column can effectively separate ganglioside species based on polarity differences in both their oligosaccharide and ceramide portions. researchgate.net This allows for the isolation and subsequent characterization of ganglioside fractions containing the this compound moiety. A typical HPLC analysis for gangliosides can be completed within 60 minutes. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) in Lipidomics Profiling

For broader lipidomics profiling that includes this compound and its metabolites, UHPLC coupled with mass spectrometry (UHPLC-MS) offers significant advantages in terms of resolution, speed, and sensitivity. nih.gov This technique is instrumental in quantitatively profiling a wide array of sphingolipids in various biological samples. nih.gov

A validated UHPLC-MS method has been successfully used to quantitatively profile over 100 sphingolipid species, providing comprehensive data on their abundance. nih.gov The enhanced resolving power of UHPLC allows for the separation of closely related sphingolipid species, which is critical for accurate identification and quantification in complex mixtures. nih.gov The improvements in separation efficiency and speed offered by UHPLC are significant, with analytical run times often being substantially shorter than traditional HPLC methods. researchgate.net

Mass Spectrometry for Identification and Quantification of C20 Sphingolipids

Mass spectrometry (MS) is an indispensable technology for the structural elucidation and quantification of C20 sphingolipids. Its high sensitivity and specificity allow for the detection and characterization of these molecules even at low concentrations.

Electrospray Ionization Tandem Mass Spectrometry (ESI/MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the detailed structural characterization and quantification of sphingolipids. nih.govnih.gov This technique allows for the selective fragmentation of precursor ions, generating product ions that are characteristic of the lipid's structure, including the long-chain base and fatty acid composition. nih.gov

Methods have been developed that utilize ESI-MS/MS for the comprehensive analysis of various sphingolipid classes. nih.gov The high sensitivity of this technique enables the detection of sphingolipids in the femtomole range. nih.gov For quantitative studies, the use of appropriate internal standards is crucial to ensure accuracy and precision. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Lipidomics

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a robust platform for comprehensive lipidomics, enabling the analysis of a wide spectrum of lipids, including C20 sphingolipids, in a single run. nih.govresearchgate.net This hyphenated technique combines the separation power of LC with the high sensitivity and specificity of MS. nih.gov

LC-MS-based lipidomics can semi-quantify hundreds of lipid species, offering a global view of the lipidome. researchgate.net Different LC separation modes, such as reversed-phase and hydrophilic interaction chromatography, can be employed to target different classes of lipids. labrulez.com High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, are often used in LC-MS platforms to achieve high mass accuracy and resolution, which is critical for the confident identification of lipids. nih.gov A new LC-MS/MS technique using a phenyl-hexyl column has demonstrated the ability to separate gangliosides, including those with d20:1 sphingosine, based on their sialic acid class and ceramide chain length. scispace.comcsuohio.edu

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) for Spatial Distribution Analysis

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. core.ac.uknih.gov This method provides crucial information on the localization of specific sphingolipid species, including those containing this compound, within their native biological context. nih.govacs.org

Discrimination and Structural Analysis of C18- and C20-Sphingosine-Containing Species

The structural similarity between C18 and this compound-containing sphingolipids presents a significant analytical challenge. However, modern mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC), provide the necessary specificity and sensitivity for their discrimination and detailed structural characterization.

Tandem mass spectrometry (MS/MS) is a cornerstone for the structural elucidation of sphingolipids. In positive ion mode, sphingolipids typically fragment to produce characteristic ions that are indicative of their long-chain base and fatty acid composition. High-energy collision-induced dissociation is particularly effective for distinguishing isobaric species. For instance, a glucosylceramide with a d18:1 sphingosine and a C18:0 fatty acid (d18:1/C18:0) has the same nominal mass as a glucosylceramide with a d20:1 sphingosine and a C16:0 fatty acid (d20:1/C16:0). While both may produce a similar deglycosylated fragment, high-energy dissociation yields different sphingoid base-specific fragment ions, such as m/z 264 for d18:1 and m/z 292 for d20:1, allowing for their unambiguous identification. lipidmaps.org

Multi-stage fragmentation (MSn), such as MS3, provides an additional layer of structural detail, which is especially useful for complex glycosphingolipids like gangliosides. In the analysis of gangliosides, an initial MS/MS experiment may isolate the lipid core by cleaving the glycan headgroup. A subsequent MS3 analysis of this lipid fragment can then definitively identify the sphingoid base and the N-acyl chain. For example, fragment ions characteristic of a d20:1 sphingoid base (e.g., m/z 291) can be clearly distinguished from those of a d18:1 base. lipidmaps.org

Ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful technique for separating lipid isomers. frontiersin.org This method separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. Even subtle structural differences, such as the two-carbon extension in this compound compared to C18 sphingosine, can result in different drift times, allowing for their separation and independent analysis. chromatographyonline.comnih.gov This is particularly valuable for complex biological samples where chromatographic co-elution of isomers is common.

| Sphingolipid Component | Precursor Ion (m/z) [M+H]+ | Characteristic Fragment Ion (m/z) | Analytical Technique |

|---|---|---|---|

| d18:1 Sphingosine | 300.3 | 282.3, 264.3 | MS/MS |

| d20:1 Sphingosine | 328.3 | 310.3, 292.3 | MS/MS |

| GlcCer (d18:1/C18:0) | 726.6 | 264.3 (high energy) | MS/MS |

| GlcCer (d20:1/C16:0) | 726.6 | 292.3 (high energy) | MS/MS |

| GM1 (d18:1/C18:0) | 1545.9 | Characteristic Y0 ion for MS3 | MS/MS, MS3 |

| GM1 (d20:1/C18:0) | 1573.9 | Characteristic Y0 ion for MS3 | MS/MS, MS3 |

Isotopic Labeling and Metabolite Tracing Studies

Isotopic labeling is a powerful approach to trace the metabolic fate of precursors into specific sphingolipids, including those containing this compound. By introducing stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into metabolic precursors, researchers can follow their incorporation into downstream metabolites, providing direct insights into biosynthetic and catabolic pathways.

For studying the de novo synthesis of sphingolipids, stable isotope-labeled precursors such as L-serine (e.g., L-serine-d3) and palmitoyl-CoA (e.g., palmitate-d3) can be supplied to cell cultures or in vitro assay systems. frontiersin.org The subsequent analysis by LC-MS can distinguish between pre-existing (unlabeled) sphingolipids and newly synthesized (labeled) species. This allows for the measurement of metabolic flux through the pathway. By using precursors for the C2 elongation that leads to this compound, its specific synthesis route can be investigated.

Furthermore, deuterated sphingosine (e.g., sphingosine-d9) can be used to trace its conversion into more complex sphingolipids. nih.gov This approach can help to elucidate the enzymes that recognize and utilize this compound as a substrate for the synthesis of ceramides (B1148491), sphingomyelins, and glycosphingolipids. A comprehensive strategy known as Compound Lipid Metabolic Flux Analysis (CL-MFA) utilizes stable isotope tracing and network-based modeling to quantify fluxes across the lipidome, including de novo synthesis and salvage pathways of sphingolipids. biorxiv.org These tracing studies are particularly relevant in the central nervous system, where this compound is more abundant. nih.govbvsalud.org

| Isotopic Label | Precursor | Metabolic Pathway Traced | Key Findings |

|---|---|---|---|

| ¹³C, ²H | L-Serine | De novo sphingoid base synthesis | Measures the rate of new sphingosine backbone formation. |

| ²H | Palmitic Acid | De novo synthesis and fatty acid incorporation | Tracks the initial steps of ceramide synthesis. |

| ²H | Sphingosine | Salvage pathway and conversion to complex sphingolipids | Elucidates the recycling and downstream metabolism of sphingosine. |

Genetic Manipulation and Pharmacological Inhibition of C20 Sphingolipid Metabolism

To understand the specific functions of this compound, researchers employ genetic and pharmacological tools to manipulate the enzymes involved in its metabolism. These approaches allow for the controlled perturbation of C20 sphingolipid levels, and the subsequent observation of cellular and physiological outcomes.

Pharmacological inhibition often targets key enzymes in the sphingolipid metabolic pathways. Myriocin, for example, is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid synthesis. cellphysiolbiochem.com While not specific to this compound, its use reduces the total pool of newly synthesized sphingoid bases, including this compound, allowing for the study of the consequences of its depletion. Similarly, fumonisin B1 inhibits ceramide synthases.

Genetic manipulation offers a more targeted approach. The enzymes responsible for the elongation of the fatty acyl-CoA that is ultimately condensed with serine to form the C20 backbone are potential targets. While the precise enzymatic machinery for this compound synthesis is not fully elucidated, it is known that different ceramide synthases (CerS) have preferences for fatty acyl-CoAs of different chain lengths. nih.gov For instance, CerS2 is primarily responsible for the synthesis of very long-chain ceramides. nih.gov Through techniques like CRISPR-Cas9 or siRNA-mediated knockdown, the expression of specific enzymes suspected to be involved in this compound synthesis can be altered. The resulting changes in the sphingolipid profile can then be analyzed to confirm the enzyme's role and to study the functional consequences of altered this compound levels.

| Approach | Target | Tool/Agent | Expected Effect on this compound |

|---|---|---|---|

| Pharmacological Inhibition | Serine Palmitoyltransferase (SPT) | Myriocin | Decrease in de novo synthesis |

| Pharmacological Inhibition | Ceramide Synthases (CerS) | Fumonisin B1 | Alteration in ceramide profiles |

| Genetic Manipulation | Specific Elongases or Ceramide Synthases | CRISPR-Cas9, siRNA | Potentially specific increase or decrease in levels |

Preclinical Research on the Pathophysiological Implications of C20 Sphingosine Dysregulation

Central Nervous System Disorders and Neurodegeneration Models

In the central nervous system (CNS), the composition of sphingolipids is particularly crucial for neuronal function and survival. Gangliosides, a class of sphingolipids, are abundant in the CNS and play vital roles in neural development, synaptic transmission, and memory. A specific feature of CNS gangliosides is the presence of C20-sphingosine, in addition to the more common C18-sphingosine. nih.gov

The ratio of C18 to C20 sphingosine (B13886) in CNS gangliosides is not static but appears to be dynamically regulated during development and aging. nih.gov While C18-sphingosine is a constant component of cell gangliosides, increasing during differentiation and then remaining stable, C20-sphingosine-containing gangliosides are found in trace amounts in undifferentiated cells and their levels continuously rise throughout the lifespan. nih.gov This suggests that the C18:C20 sphingosine ratio may be a critical factor in modulating membrane properties and cellular functions within the nervous system. nih.gov Alterations in this delicate balance could, therefore, be implicated in the degenerative processes seen in various neurological disorders.

Huntington's disease (HD) is a neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex. nih.govmdpi.com Preclinical studies using various models of HD have consistently pointed towards a defective de novo biosynthesis of sphingolipids. nih.govmdpi.com While direct measurements of this compound are not always specified, the broader alterations in sphingolipid profiles provide compelling indirect evidence of its involvement.

In post-mortem brain tissue from clinically advanced HD cases, a notable shift in the sphingolipid profile has been observed in the caudate nucleus. This shift favors long-chain ceramides (B1148491) (C13–C21) over very-long-chain ceramides (C22–C26). mdpi.com This finding is significant as this compound is a precursor for ceramides within this long-chain category. Furthermore, research on HD mouse models has revealed reductions in specific glycosphingolipid species and alterations in the expression of ceramide synthases, the enzymes responsible for producing ceramides with different acyl chain lengths. mdpi.com Specifically, studies in R6/2 HD mice have shown a significant decrease in the content of dihydroCeramide (B1258172) [C18:0] in the brain tissues of manifest mice, highlighting the disruption of the sphingolipid synthesis pathway. nih.govmdpi.comfrontiersin.org

Table 1: Alterations in Sphingolipid Metabolism in Huntington's Disease Models

| Model System | Key Finding | Implication for this compound | Reference |

|---|---|---|---|

| Human post-mortem brain tissue (caudate) | Shift in sphingolipid profile favoring long-chain (C13-C21) over very-long-chain ceramides. | Suggests a potential alteration in the metabolism of this compound-derived ceramides. | mdpi.com |

| R6/2 HD mouse model (brain tissue) | Reduction in dihydroCeramide [C18:0] content. | Indicates a defect in the de novo sphingolipid biosynthesis pathway, which could affect this compound metabolism. | nih.govmdpi.comfrontiersin.org |

Metabolic Dysregulation Models

Dysregulation of sphingolipid metabolism has been increasingly linked to metabolic disorders such as metabolic syndrome and diabetes. Preclinical models have been instrumental in elucidating these connections.

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Studies have shown a significant correlation between serum concentrations of specific sphingomyelin (B164518) species and the clinical features of metabolic syndrome. globaloncmap.org In particular, levels of C20:0 sphingomyelin species have been found to significantly correlate with parameters of obesity, insulin (B600854) resistance, liver function, and lipid metabolism. globaloncmap.org

In the context of diabetes, preclinical models have revealed altered ceramide profiles. For instance, in the C57BLKS db/db mouse model of diabetic kidney disease, there is an increase in plasma levels of long-chain ceramides, including C20:0. d-nb.info This suggests that this compound-derived ceramides may play a role in the pathogenesis of diabetic complications.

Table 2: this compound-Related Findings in Metabolic Dysregulation Models

| Disease Model | Key Finding | Reference |

|---|---|---|

| Metabolic Syndrome (Human studies) | Serum levels of C20:0 sphingomyelin species correlate with obesity, insulin resistance, and other metabolic parameters. | globaloncmap.org |

| Diabetic Kidney Disease (db/db mouse model) | Increased plasma levels of long-chain ceramides, including C20:0. | d-nb.info |

The involvement of sphingolipids in cardiovascular disease is an active area of research. While much of the focus has been on ceramides and sphingosine-1-phosphate, emerging evidence points to a role for atypical sphingoid bases like this compound. A prospective study has demonstrated that plasma this compound levels are independent predictive biomarkers for cardiovascular events in patients undergoing coronary angiography. nih.gov This clinical finding suggests that preclinical models of cardiovascular disease could provide a platform to investigate the mechanistic role of this compound in cardiovascular pathophysiology.

Cancer Research Models

The "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate, is often dysregulated in cancer. Alterations in the levels of specific ceramide species, including those derived from this compound, have been observed in various cancer models.

In colorectal cancer, tissue analysis has revealed markedly reduced amounts of C20-Ceramide. nih.gov Conversely, the circulating content of C20-Ceramide was found to be higher in more advanced colorectal cancer compared to early lesions. nih.gov In rectal cancer, the content of C20:0-Ceramide was lower in cancerous tissue compared to adjacent healthy tissue. mdpi.com

The enzymes that synthesize ceramides, ceramide synthases (CerS), have also been implicated in cancer. CerS4, which is involved in the synthesis of C20-ceramide, has been shown to influence cell proliferation. nih.govspandidos-publications.com Overexpression of CerS4 in colon and breast cancer cells led to the generation of long-chain ceramides, including C20:0-ceramide, which in turn inhibited cell proliferation and induced apoptosis. nih.gov

Table 3: this compound-Related Findings in Cancer Research Models

| Cancer Type | Model/Finding | Implication | Reference |

|---|---|---|---|

| Colorectal Cancer | Reduced C20-Ceramide in tumor tissue. | Suggests altered sphingolipid metabolism in cancer cells. | nih.gov |

| Colorectal Cancer | Higher circulating C20-Ceramide in advanced stages. | Potential as a biomarker for disease progression. | nih.gov |

| Rectal Cancer | Lower C20:0-Ceramide in cancerous tissue vs. healthy tissue. | Highlights tissue-specific alterations in sphingolipid profiles. | mdpi.com |

| Colon and Breast Cancer Cells | Overexpression of CerS4 increases C20:0-ceramide, inhibiting proliferation and inducing apoptosis. | CerS4 and C20-ceramide may have anti-tumorigenic roles. | nih.gov |

Renal Pathophysiology Models

Dysregulation of sphingolipid metabolism is increasingly implicated in the pathophysiology of various kidney diseases, particularly those affecting the glomerulus. mdpi.commdpi.com Bioactive sphingolipids, including ceramide and S1P, play crucial roles in maintaining the integrity and function of podocytes, which are essential components of the glomerular filtration barrier. mdpi.com An imbalance in these lipids can lead to podocyte injury and subsequent renal failure. mdpi.com

Animal models and clinical studies have highlighted alterations in specific ceramide species, including C20 ceramide, in the context of glomerular disease. In a mouse model of diabetic kidney disease (DKD), diabetic C57BLKS db/db mice showed elevated levels of long-chain ceramides (C14:0, C16:0, C18:0, C20:0) in their plasma. nih.gov However, the role of C20 ceramide appears complex, as another study noted that lower plasma levels of very-long-chain ceramide species (C20–C26) were associated with the progression of proteinuria in DKD. mdpi.comscientificarchives.com

Studies in human patients with lupus nephritis (LN), a form of glomerular disease, have also pointed to the involvement of C20 ceramide. mdpi.com In these patients, increased levels of C16 and C20 ceramides in both plasma and serum were found to be significantly correlated with proteinuria, a key marker of kidney damage. mdpi.com This suggests that circulating C20 ceramide may serve as a biomarker for renal impairment in certain glomerular diseases. mdpi.com

| Disease Model | Finding | Correlation | Source |

|---|---|---|---|

| Diabetic Kidney Disease (db/db mouse) | Elevated plasma C20:0 ceramide | Associated with diabetic state | nih.gov |

| Diabetic Kidney Disease (Human) | Lower plasma C20-C26 ceramide | Associated with progression of proteinuria | mdpi.comscientificarchives.com |

| Lupus Nephritis (Human) | Increased plasma/serum C20 ceramide | Significantly correlated with proteinuria | mdpi.com |

Future Research Directions and Translational Perspectives

Elucidating Specific Biological Functions of C20 Sphingosine (B13886) Molecular Species

While sphingolipids are recognized as crucial components of cell membranes and key signaling molecules, the specific functions of many of their molecular species, distinguished by the length of their sphingoid long-chain base (LCB), remain largely unknown. C20 sphingosine is a low-abundance LCB whose precise biological significance is not yet well understood. A primary direction for future research is the detailed elucidation of the unique roles played by this compound and its derivatives, such as C20 ceramide and C20-containing gangliosides.

A notable characteristic of C20 sphingolipids is their significant presence in the gangliosides of the central nervous system (CNS). nih.govnih.gov Neuronal gangliosides are unique in that they contain substantial amounts of both C18 and C20-sphingosine, whereas other sphingolipids like sphingomyelin (B164518) typically contain only the C18 LCB. nih.govresearchgate.net Research has shown that the ratio of C18 to C20-containing gangliosides changes during the development and aging of the CNS, suggesting that C20 sphingolipids play a role in modulating membrane organization and cell properties throughout an organism's lifespan. nih.gov Furthermore, the C20-sphingosine content has been demonstrated to directly influence the aggregation properties and micellar size of gangliosides, which can impact the biophysical characteristics of neuronal membranes. nih.gov

Future investigations must aim to identify specific protein targets that preferentially interact with this compound and its metabolites. Identifying these partners will be crucial for uncovering the signaling pathways and cellular processes they regulate. Moreover, studies have linked the unregulated elevation of C20 LCBs to detrimental neurodegenerative effects, including impaired protein homeostasis and axon degeneration. acs.org This highlights a critical need to understand the precise mechanisms by which C20 sphingolipids contribute to both normal neural function and the pathogenesis of neurological diseases.

Exploring Tissue- and Organelle-Specific Regulatory Mechanisms of C20 Sphingolipids

The metabolism of sphingolipids is a highly regulated and compartmentalized process, occurring in specific locations within the cell. The de novo synthesis of all sphingolipids begins in the endoplasmic reticulum (ER), where key enzymes such as serine palmitoyltransferase and ceramide synthases (CerS) reside. researchgate.netfrontiersin.orgnih.gov Specifically, Ceramide Synthase 4 (CerS4) is responsible for producing ceramides (B1148491) with C18 and C20 acyl chains. nih.gov From the ER, ceramides are transported to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin and glycosphingolipids. researchgate.net This transport is a critical regulatory step, mediated by proteins such as the ceramide transfer protein (CERT), which has been shown to handle long-chain ceramides. researchgate.net

A key area for future research is to unravel the specific mechanisms that control the abundance and distribution of C20 sphingolipids across different tissues and within distinct organelles. While this compound is known to be particularly enriched in the CNS, its distribution and function in other tissues are less clear. nih.govresearchgate.net Advanced imaging techniques have visualized the age-dependent accumulation of C20-containing gangliosides in specific subregions of the mouse hippocampus, pointing to highly localized regulatory control. plos.org

Understanding the tissue-specific expression and regulation of enzymes like CerS4 is paramount. Furthermore, elucidating the transport mechanisms that govern the movement of C20-containing sphingolipids from their site of synthesis in the ER to other organelles and the plasma membrane will provide vital insights. Investigating how these lipids contribute to the unique properties of organellar membranes, such as those of mitochondria or lysosomes, and how their mislocalization might contribute to disease, represents a significant frontier in sphingolipid biology.

Advancements in Quantitative Lipidomics for Comprehensive C20 Sphingolipid Profiling

A major hurdle in studying C20 sphingolipids is their relatively low abundance compared to other lipid species, which presents significant analytical challenges. nih.gov The development and refinement of advanced quantitative lipidomics techniques are therefore essential for accurately profiling these molecules in complex biological samples. Current state-of-the-art methods predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov These platforms, particularly when operated in multiple reaction monitoring (MRM) mode, allow for sensitive and specific quantification of a wide range of sphingolipid species. nih.gov

Future advancements must focus on several key areas. Enhancing chromatographic separation, for instance through ultrahigh-performance liquid chromatography (UHPLC) or ultrahigh-performance supercritical fluid chromatography (UHPSFC), is crucial for resolving C20 sphingolipids from their numerous structural isomers, which can interfere with accurate measurement. nih.govupce.cz The use of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) instruments, provides highly accurate mass data that aids in the confident identification of lipid species. acs.org

Furthermore, imaging mass spectrometry, such as MALDI-IMS (Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry), has emerged as a powerful tool for visualizing the spatial distribution of specific lipid molecules directly in tissue sections. plos.org This technique has been successfully used to map the distinct localization of C18- and C20-ganglioside species within the brain, offering insights that bulk tissue analysis cannot provide. plos.orgnih.gov Continued innovation in these analytical technologies, along with the development of appropriate internal standards for C20 species, will be critical for building a comprehensive understanding of the dynamic regulation and function of C20 sphingolipids in health and disease.

Development of Novel Preclinical Intervention Strategies Targeting C20 Sphingolipid Metabolism

The growing understanding of the roles of specific sphingolipid metabolic enzymes in various diseases has positioned them as attractive targets for therapeutic intervention. frontiersin.orgnih.govnih.gov While much of the preclinical research has focused on enzymes regulating more abundant ceramides (e.g., C16), the enzymes responsible for C20 sphingolipid synthesis, notably Ceramide Synthase 4 (CerS4), represent a novel and promising area for drug development. nih.gov

Preclinical studies have already demonstrated the potential of targeting CerS enzymes. For example, the knockdown of CerS4 has been shown to increase the migration and invasion of lung cancer cells, suggesting that enhancing CerS4 activity or C20-ceramide levels could be a strategy to inhibit metastasis. nih.gov In liver cancer, high expression of CERS4 has been associated with tumor growth, and silencing the enzyme suppressed cancer cell proliferation in both in vitro and in vivo models. nih.gov These findings indicate that context-specific inhibitors or modulators of CerS4 could have therapeutic value.

The development of small molecule inhibitors with selectivity for specific CerS isoforms is an active area of research. researchgate.netfao.orgnih.gov Compounds derived from the FTY720 (Fingolimod) structure have been identified that show preferential inhibition of specific CerS, including CerS4. researchgate.netfao.org Future efforts should focus on developing potent and highly selective CerS4 inhibitors to allow for precise pharmacological manipulation of C20 sphingolipid levels in disease models. Such tools will be invaluable for validating CerS4 as a drug target and for exploring the therapeutic potential of modulating C20 sphingolipid metabolism in a range of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. frontiersin.org

Q & A

Q. Q1. What are the most reliable methods for detecting and quantifying C20 sphingosine in biological samples?

Methodological Answer: this compound is typically analyzed using tandem mass spectrometry (MS/MS) or neutral loss mass spectrometry (NLMS). In MS/MS, precursor ions are fragmented to generate diagnostic product ions (e.g., m/z transitions specific to this compound), while NLMS identifies compounds based on characteristic neutral losses (e.g., 36 m/z for this compound) . For quantification, stable isotope-labeled internal standards (e.g., C20 sphinganine) are essential to normalize matrix effects and ionization efficiency . Protocols should include lipid extraction with organic solvents (e.g., methanol-chloroform), followed by LC-MS/MS with reverse-phase chromatography.

Q. Q2. How can researchers standardize protocols for this compound analysis across laboratories?

Methodological Answer: Standardization requires:

- Internal standards : Use deuterated or ¹³C-labeled this compound analogs to correct for technical variability .

- Quality controls : Include pooled biological samples in each batch to monitor inter-run precision.

- Data reporting : Adhere to MISB (Minimum Information About Sphingolipidomics Studies) guidelines, detailing extraction methods, instrumentation parameters, and statistical thresholds .

Advanced Research Questions

Q. Q3. How do structural variations in this compound (e.g., chain length, hydroxylation) influence its role in lipid signaling pathways?

Methodological Answer: this compound’s bioactivity depends on its alkyl chain length and stereochemistry. For example:

- Chain length : The C20 backbone enhances membrane integration compared to shorter chains (e.g., C18), altering interactions with enzymes like ACER3, which hydrolyzes C20-ceramides to generate sphingosine .

- Hydroxylation : Dihydroxy vs. trihydroxy structures affect binding to S1P receptors. Use molecular dynamics simulations (e.g., GROMACS) to model lipid-protein interactions and validate findings with SPR (surface plasmon resonance) .

Q. Q4. How can contradictory data on this compound’s pro-apoptotic vs. pro-survival roles be resolved?

Methodological Answer: Contradictions often arise from contextual factors (e.g., cell type, concentration thresholds). To address this:

- Dose-response assays : Establish concentration gradients (e.g., 0.1–50 µM) in primary vs. cancer cell lines.

- Pathway inhibition : Use siRNA knockdown of S1P lyase or sphingosine kinases to isolate downstream effects .

- Multi-omics integration : Combine lipidomics with transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., autophagy or ER stress) .

Q. Q5. What experimental designs are optimal for studying this compound’s interaction with ACER3 in ceramide metabolism?

Methodological Answer:

- In vitro assays : Purify ACER3 (e.g., via FLAG-tagged overexpression in HEK293 cells) and measure enzymatic activity using fluorogenic substrates (e.g., C20-NBD-ceramide) at pH 8.5 .

- Kinetic analysis : Calculate and with Michaelis-Menten curves.

- In situ validation : Use ACER3-knockout murine models to compare sphingosine levels in erythrocytes and plasma .

Q. Q6. How should researchers address batch-to-batch variability in this compound synthesis or extraction?

Methodological Answer:

- Synthetic purity : Characterize synthetic this compound batches using NMR (¹H and ¹³C) and HRMS. Acceptable purity thresholds: >95% by HPLC-ELSD .

- Extraction consistency : Implement Bligh-Dyer extraction with spike-recovery tests (85–115% recovery) .

- Documentation : Report lot numbers, storage conditions (−80°C under argon), and degradation checks (e.g., oxidation via MALDI-TOF) .

Methodological Pitfalls and Solutions

Q. Q7. What are common statistical errors in analyzing this compound datasets, and how can they be mitigated?

Methodological Answer:

- Error 1 : Overlooking non-normal distributions. Solution : Use non-parametric tests (e.g., Mann-Whitney U) or transform data (log/Box-Cox).

- Error 2 : Multiple comparisons inflation. Solution : Apply Benjamini-Hochberg correction for FDR <5% .

- Error 3 : Inadequate sample size. Solution : Conduct power analysis (G*Power) with pilot data to determine n ≥ 6/group .

Q. Q8. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Reagent validation : Certify commercial this compound via third-party LC-MS/MS .

- Protocol pre-registration : Deposit experimental workflows on platforms like Protocols.io .

- Data transparency : Share raw MS spectra and metadata in public repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.